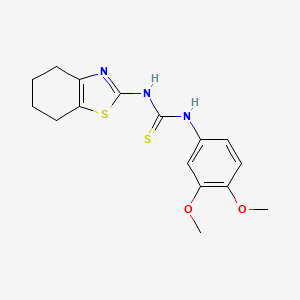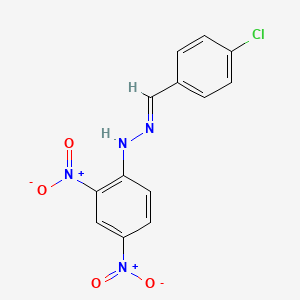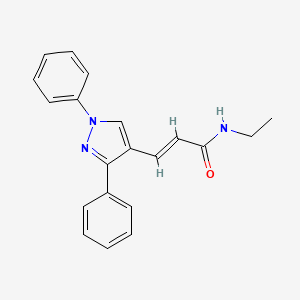![molecular formula C17H13N3 B5700493 2-(2-phenylhydrazino)benzo[cd]indole](/img/structure/B5700493.png)
2-(2-phenylhydrazino)benzo[cd]indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-phenylhydrazino)benzo[cd]indole (PBBI) is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. PBBI is a heterocyclic compound that contains a phenylhydrazine group and an indole ring system. The compound has been synthesized using various methods, and its mechanism of action has been studied in detail. PBBI has been found to have biochemical and physiological effects that make it useful in research applications. In
作用机制
2-(2-phenylhydrazino)benzo[cd]indole has been found to interact with DNA through intercalation, which involves the insertion of the indole ring system between the base pairs of DNA. This interaction can lead to the stabilization of DNA, which can prevent the replication and transcription of DNA. This compound has also been found to induce DNA damage through the generation of reactive oxygen species (ROS), which can cause oxidative damage to DNA.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects, including the induction of apoptosis in cancer cells. This compound has been found to activate the intrinsic apoptotic pathway, which involves the activation of caspases and the release of cytochrome c from the mitochondria. This compound has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase. Additionally, this compound has been found to have antioxidant properties, which can protect cells from oxidative stress.
实验室实验的优点和局限性
2-(2-phenylhydrazino)benzo[cd]indole has several advantages for lab experiments, including its high selectivity and sensitivity for DNA damage detection. This compound has also been found to have low toxicity, making it a safe compound to use in research applications. However, this compound has some limitations, including its limited solubility in aqueous solutions, which can make it difficult to use in biological assays. Additionally, this compound can undergo photobleaching, which can reduce its fluorescence intensity over time.
未来方向
There are several future directions for 2-(2-phenylhydrazino)benzo[cd]indole, including the development of new synthesis methods that can improve the yield and purity of the compound. Additionally, this compound can be modified to improve its solubility and stability in biological systems. This compound can also be used in the development of new biosensors for the detection of other biomolecules, such as proteins and carbohydrates. Finally, this compound can be used in the development of new anticancer agents that can selectively target cancer cells.
Conclusion
In conclusion, this compound is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. This compound has been synthesized using various methods and has been found to have several scientific research applications, including as a fluorescent probe for the detection of DNA damage and as a potential anticancer agent. This compound has several advantages for lab experiments, including its high selectivity and sensitivity for DNA damage detection, but also has some limitations, including its limited solubility in aqueous solutions. There are several future directions for this compound, including the development of new synthesis methods and the development of new biosensors and anticancer agents.
合成方法
2-(2-phenylhydrazino)benzo[cd]indole can be synthesized using various methods, including the condensation of 2-aminobenzoic acid with phenylhydrazine in the presence of a dehydrating agent, such as phosphorus oxychloride or thionyl chloride. Another method involves the reaction of 2-nitrobenzoic acid with phenylhydrazine in the presence of a reducing agent, such as iron powder or zinc dust. The resulting compound can be purified using column chromatography or recrystallization.
科学研究应用
2-(2-phenylhydrazino)benzo[cd]indole has been used in various scientific research applications, including as a fluorescent probe for the detection of DNA damage. This compound has been found to selectively bind to DNA lesions, such as abasic sites, and emit fluorescence, making it a useful tool for DNA damage detection. This compound has also been used as a potential anticancer agent, as it has been found to induce apoptosis in cancer cells. Additionally, this compound has been used in the development of biosensors for the detection of neurotransmitters, such as dopamine and serotonin.
属性
IUPAC Name |
1-benzo[cd]indol-2-yl-2-phenylhydrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3/c1-2-8-13(9-3-1)19-20-17-14-10-4-6-12-7-5-11-15(18-17)16(12)14/h1-11,19H,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGRWLIIVHIMMMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NNC2=NC3=CC=CC4=C3C2=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(2-bromo-5-chlorophenyl)sulfonyl]morpholine](/img/structure/B5700426.png)



![ethyl 4-[(2-ethoxy-3-methoxybenzyl)amino]benzoate](/img/structure/B5700440.png)
![4-{[benzyl(ethyl)amino]methyl}-N,N-dimethylaniline](/img/structure/B5700446.png)
![3-(2-furyl)-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]acrylamide](/img/structure/B5700458.png)




![ethyl 2-amino-1-(4-hydroxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5700500.png)
![4-({3-[(isobutylamino)carbonyl]phenyl}amino)-4-oxo-2-butenoic acid](/img/structure/B5700503.png)
